Cas no 53233-87-7 (7-methyl-1H-indol-5-ol)

7-メチル-1H-インドール-5-オールは、分子式C9H9NOで表されるインドール誘導体であり、医薬品中間体や有機合成化学において重要な役割を果たします。その構造的特徴として、5位のヒドロキシル基と7位のメチル基を有し、反応性の高い官能基を備えています。この化合物は、生体活性物質の合成や医薬品開発における中間体としての利用価値が高く、特に神経科学分野での応用が注目されています。高い純度と安定性を保持し、精密な合成反応に適している点が特長です。

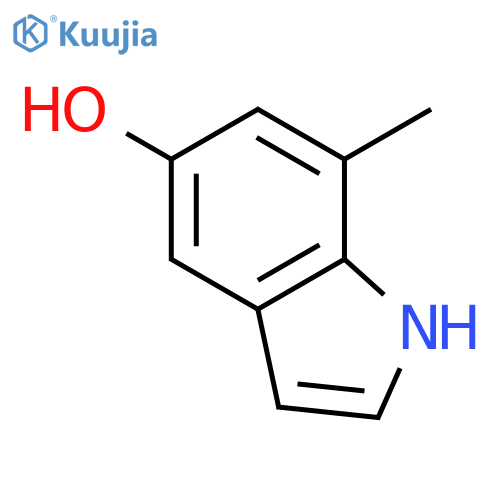

7-methyl-1H-indol-5-ol structure

商品名:7-methyl-1H-indol-5-ol

7-methyl-1H-indol-5-ol 化学的及び物理的性質

名前と識別子

-

- 7-methyl-1H-indol-5-ol

- AKOS006380814

- IGYHZJNICRWVJU-UHFFFAOYSA-N

- SCHEMBL1997793

- EN300-6464376

- 842-895-8

- DB-156676

- AT38545

- SB15110

- CS-0139955

- DCA23387

- 53233-87-7

- Z1203832444

- 5-Hydroxy-7-methyl-1H-indole

-

- MDL: MFCD19227301

- インチ: InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3

- InChIKey: IGYHZJNICRWVJU-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC(=C1)O)C=CN2

計算された属性

- せいみつぶんしりょう: 147.068413911Da

- どういたいしつりょう: 147.068413911Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 36Ų

7-methyl-1H-indol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6464376-0.25g |

7-methyl-1H-indol-5-ol |

53233-87-7 | 95% | 0.25g |

$1015.0 | 2023-07-10 | |

| Enamine | EN300-6464376-0.05g |

7-methyl-1H-indol-5-ol |

53233-87-7 | 95% | 0.05g |

$545.0 | 2023-07-10 | |

| Enamine | EN300-6464376-5.0g |

7-methyl-1H-indol-5-ol |

53233-87-7 | 95% | 5.0g |

$5949.0 | 2023-07-10 | |

| Enamine | EN300-6464376-1.0g |

7-methyl-1H-indol-5-ol |

53233-87-7 | 95% | 1.0g |

$2050.0 | 2023-07-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2294-1G |

7-methyl-1H-indol-5-ol |

53233-87-7 | 95% | 1g |

¥ 2,560.00 | 2023-04-13 | |

| 1PlusChem | 1P01V6H4-100mg |

7-Methyl-1H-indol-5-ol |

53233-87-7 | 95% | 100mg |

$942.00 | 2024-04-30 | |

| Aaron | AR01V6PG-1g |

7-Methyl-1H-indol-5-ol |

53233-87-7 | 95% | 1g |

$2844.00 | 2025-02-17 | |

| Aaron | AR01V6PG-2.5g |

7-Methyl-1H-indol-5-ol |

53233-87-7 | 95% | 2.5g |

$5552.00 | 2025-02-17 | |

| Aaron | AR01V6PG-5g |

7-Methyl-1H-indol-5-ol |

53233-87-7 | 95% | 5g |

$8205.00 | 2023-12-15 | |

| Aaron | AR01V6PG-250mg |

7-Methyl-1H-indol-5-ol |

53233-87-7 | 95% | 250mg |

$1421.00 | 2025-02-17 |

7-methyl-1H-indol-5-ol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

53233-87-7 (7-methyl-1H-indol-5-ol) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53233-87-7)7-methyl-1H-indol-5-ol

清らかである:99%

はかる:1g

価格 ($):348.0